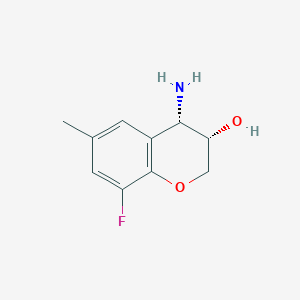

(3S,4S)-4-Amino-8-fluoro-6-methylchroman-3-OL

Description

Properties

Molecular Formula |

C10H12FNO2 |

|---|---|

Molecular Weight |

197.21 g/mol |

IUPAC Name |

(3S,4S)-4-amino-8-fluoro-6-methyl-3,4-dihydro-2H-chromen-3-ol |

InChI |

InChI=1S/C10H12FNO2/c1-5-2-6-9(12)8(13)4-14-10(6)7(11)3-5/h2-3,8-9,13H,4,12H2,1H3/t8-,9+/m1/s1 |

InChI Key |

VIINNTZJKRZUKA-BDAKNGLRSA-N |

Isomeric SMILES |

CC1=CC2=C(C(=C1)F)OC[C@H]([C@H]2N)O |

Canonical SMILES |

CC1=CC2=C(C(=C1)F)OCC(C2N)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis often starts from chroman derivatives or substituted chromans, which can be selectively functionalized. For example, a chroman core bearing a methyl group at position 6 can be prepared or purchased as a precursor. Fluorination at position 8 can be achieved by electrophilic fluorination methods or via halogen exchange reactions on appropriately substituted aromatic intermediates.

Stepwise Synthesis Approach

Based on related chroman synthesis methods and patent literature on 4-(aminomethyl)chroman-3-ol derivatives, a typical preparation involves four main steps:

| Step | Reaction Description | Conditions | Outcome |

|---|---|---|---|

| 1. Nucleophilic substitution | Reaction of a chroman derivative with sodium cyanide in N,N-dimethylformamide (DMF) to introduce a cyano group | 120°C, 4 hours stirring | Formation of cyanide intermediate |

| 2. Alkylation | Reaction of the cyanide intermediate with ethyl bromoacetate in acetone | 25–120°C, 4 hours stirring | Formation of ester intermediate |

| 3. Reduction | Treatment of ester intermediate with sodium in acetone | 110°C, 4 hours | Formation of reduced intermediate |

| 4. Amination and hydrogenation | Reaction with aqueous ammonia and Raney nickel catalyst under hydrogen pressure | 50 psi H2, 50°C, 4 hours | Formation of final amino alcohol compound |

This sequence is adapted from a patented industrial synthesis method for 4-(aminomethyl) chroman-3-ol derivatives, which shares structural similarity and synthetic complexity with (3S,4S)-4-Amino-8-fluoro-6-methylchroman-3-OL.

Fluorination and Methylation Specifics

- Fluorination: Electrophilic fluorination agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) are typically used to introduce fluorine atoms selectively onto the aromatic ring. Position selectivity (position 8 on the chroman) can be controlled by directing groups and reaction conditions.

- Methylation: The methyl group at position 6 is introduced either by starting from a methyl-substituted phenol or via directed ortho-lithiation followed by methylation with methyl iodide or methyl triflate.

Stereochemical Control

The stereochemistry at positions 3 and 4 (both S configuration) is critical for biological activity. This is usually achieved by:

- Using chiral catalysts or auxiliaries during ring closure or functional group introduction.

- Employing enzymatic resolution or asymmetric synthesis techniques.

- Controlling reaction conditions to favor the desired diastereomer.

Data Table: Summary of Preparation Conditions

| Reaction Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyanide substitution | Sodium cyanide, DMF | 120°C | 4 h | ~16 | Requires careful handling of cyanide |

| Alkylation | Ethyl bromoacetate, acetone | 25–120°C | 4 h | Moderate | Temperature affects yield |

| Reduction | Sodium, acetone | 110°C | 4 h | Moderate | Sensitive to moisture |

| Amination/Hydrogenation | Ammonia water, Raney nickel, H2 50 psi | 50°C | 4 h | Up to 84 | High selectivity for amino alcohol |

(Yield data adapted from patent literature on similar chroman derivatives).

Research Findings and Optimization

- The patented synthesis method achieves an overall yield of approximately 3.4% for 4-(aminomethyl)chroman-3-ol, which can be optimized by adjusting reaction times and temperatures.

- Fluorination at the aromatic ring is best performed early in the synthesis to avoid side reactions during later steps.

- The use of Raney nickel under mild hydrogen pressure allows selective reduction and amination without over-reduction of sensitive groups.

- Stereochemical purity is maintained by controlling reaction conditions and using chiral starting materials or catalysts.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-Amino-8-fluoro-6-methylchroman-3-OL can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups using reagents like sodium azide or potassium thiocyanate.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium azide in dimethylformamide.

Major Products Formed

Oxidation: Formation of 4-amino-6-methylchroman-3-one.

Reduction: Formation of 4-amino-8-fluoro-6-methylchroman-3-ol.

Substitution: Formation of 4-amino-8-azido-6-methylchroman-3-ol.

Scientific Research Applications

Antidepressant Potential

Research indicates that compounds similar to (3S,4S)-4-Amino-8-fluoro-6-methylchroman-3-OL may act as serotonin reuptake inhibitors and 5-HT1A receptor modulators. These properties suggest potential applications in treating various serotonin-related disorders, including:

- Major depressive disorder

- Anxiety disorders

- Post-traumatic stress disorder

- Obsessive-compulsive disorder

Studies have shown that such compounds can effectively bind to serotonin receptors, providing a basis for their use in antidepressant therapies .

Neuroprotective Effects

The compound exhibits promising neuroprotective properties, which may be beneficial in treating neurodegenerative diseases. Its potential to mitigate oxidative stress through antioxidant activity makes it a candidate for further research in neuroprotection .

Antimicrobial Activity

Compounds with similar chroman structures have demonstrated efficacy against various bacterial and fungal strains. This suggests that (3S,4S)-4-Amino-8-fluoro-6-methylchroman-3-OL could be explored for its antimicrobial properties .

Agricultural Chemistry

The unique properties of (3S,4S)-4-Amino-8-fluoro-6-methylchroman-3-OL may also find applications in agricultural chemistry. Its potential as a biopesticide or growth regulator could be investigated further, particularly in enhancing crop resistance to pests and diseases .

Mechanistic Studies

This compound serves as a valuable tool in biological research for investigating enzyme mechanisms and metabolic pathways. Interaction studies involving binding affinities to various enzymes or receptors can elucidate its role in biochemical processes .

Antioxidant Research

Due to its hydroxyl group, (3S,4S)-4-Amino-8-fluoro-6-methylchroman-3-OL is expected to exhibit antioxidant activity. This aspect can be explored in studies aimed at understanding oxidative stress and its implications in various diseases .

Mechanism of Action

The mechanism of action of (3S,4S)-4-Amino-8-fluoro-6-methylchroman-3-OL involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.

Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Compound 4k: 6-Fluoro-3-((4-hydroxy-3-methoxyphenyl)(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methyl)chroman-2,4-dione

- Substituents : 6-Fluoro, 2,4-dione, methoxyphenyl, and pyrazolyl groups.

- Functional Groups : Dione (electron-deficient carbonyl), methoxy (electron-donating), and pyrazolyl (aromatic heterocycle).

- Spectroscopic Data :

Comparative Analysis

Structural and Functional Implications

Fluorine Position: The 8-fluoro in the target compound may induce distinct electronic effects compared to the 6-fluoro in Compound 4k.

Amino vs. Dione Groups: The amino group in the target compound enhances basicity and hydrogen-bond donor capacity, favoring interactions with acidic residues (e.g., aspartate in receptors). In contrast, the dione in Compound 4k may act as a Michael acceptor or coordinate metal ions.

Compound 4k’s pyrazolyl and phenyl groups introduce significant lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

Research Findings and Hypotheses

- Enhanced Solubility: The amino and hydroxyl groups may improve water solubility compared to Compound 4k, which is critical for oral bioavailability.

- Chiral Specificity: The (3S,4S) configuration could lead to enantioselective interactions absent in non-chiral analogs like Compound 4k.

- Metabolic Stability : Fluorine at position 8 may reduce oxidative metabolism compared to fluorine at position 6, as seen in some fluorinated pharmaceuticals .

Biological Activity

Introduction

(3S,4S)-4-Amino-8-fluoro-6-methylchroman-3-OL is a synthetic organic compound belonging to the chroman family. Its unique structure, characterized by a bicyclic chroman ring with an amino group, a fluorine atom, and a hydroxyl group, positions it as a compound of interest in pharmacological research. This article explores its biological activities, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is with a specific stereochemistry defined by the (3S,4S) configuration. The presence of functional groups like the amino and hydroxyl groups significantly influences its reactivity and biological interactions.

Table 1: Structural Characteristics

| Property | Description |

|---|---|

| Molecular Formula | |

| Chroman Core | Bicyclic structure |

| Functional Groups | Amino (-NH2), Hydroxyl (-OH), Fluorine (-F) |

Biological Activities

Research indicates that (3S,4S)-4-Amino-8-fluoro-6-methylchroman-3-OL exhibits several promising biological activities:

1. Antimicrobial Activity

Compounds similar to (3S,4S)-4-Amino-8-fluoro-6-methylchroman-3-OL have shown efficacy against various bacterial and fungal strains. Preliminary studies suggest that this compound may inhibit the growth of pathogens through mechanisms involving cell membrane disruption or inhibition of metabolic pathways.

2. Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. It could potentially mitigate neurodegenerative processes by reducing oxidative stress and promoting neuronal survival. Studies on related chroman derivatives have demonstrated their ability to protect neuronal cells from apoptosis induced by oxidative damage.

3. Antioxidant Properties

The hydroxyl group in the structure is likely responsible for antioxidant activity, which helps combat oxidative stress associated with various diseases, including neurodegenerative disorders and cardiovascular diseases. The ability to scavenge free radicals has been documented in similar compounds.

4. Cytotoxicity Against Cancer Cells

Recent studies have indicated that (3S,4S)-4-Amino-8-fluoro-6-methylchroman-3-OL may exhibit cytotoxic effects against certain cancer cell lines. In vitro tests show dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent.

Table 2: Summary of Biological Activities

Synthesis Methods

The synthesis of (3S,4S)-4-Amino-8-fluoro-6-methylchroman-3-OL can be achieved through various organic chemistry techniques, including:

- Nucleophilic Substitution Reactions : Involving the introduction of the amino group.

- Fluorination Reactions : To incorporate the fluorine atom at the desired position.

- Reduction Reactions : To form the hydroxyl group from corresponding carbonyl precursors.

Table 3: Synthesis Pathways

| Synthesis Method | Description |

|---|---|

| Nucleophilic Substitution | Introduction of -NH2 group |

| Fluorination | Addition of -F at position 8 |

| Reduction | Conversion of carbonyl to hydroxyl |

Case Study 1: Neuroprotective Effects

A study published in Journal of Neurochemistry examined the effects of (3S,4S)-4-Amino-8-fluoro-6-methylchroman-3-OL on neuronal cell cultures subjected to oxidative stress. Results showed a significant reduction in cell death rates compared to controls treated with oxidative agents.

Case Study 2: Anticancer Activity

In vitro assays conducted on several cancer cell lines demonstrated that (3S,4S)-4-Amino-8-fluoro-6-methylchroman-3-OL exhibited IC50 values below 20 µM against leukemia cells, indicating potent cytotoxicity. Further investigations are warranted to elucidate the underlying mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.